molecular formula C10H21N2O10P B1460567 Carbidopa-4'-monophosphate trihydrate CAS No. 1907686-07-0

Carbidopa-4'-monophosphate trihydrate

Cat. No. B1460567
CAS RN: 1907686-07-0
M. Wt: 360.25 g/mol
InChI Key: ZTJXWBQJKYVMAL-KAFJHEIMSA-N
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Description

Carbidopa-4’-monophosphate trihydrate, also known as Foscarbidopa trihydrate, is a derivative of Carbidopa . It is a potent inhibitor of aromatic amino acid decarboxylase (DDC) and due to its chemical properties, it does not cross the blood-brain barrier . It is always administered concomitantly with levodopa .


Chemical Reactions Analysis

Carbidopa, the parent compound of Carbidopa-4’-monophosphate trihydrate, is known to undergo a selective condensation reaction with vanillin in acidified alcoholic solution, leading to the formation of 4-hydroxy-3-methoxybenzaldazine .


Physical And Chemical Properties Analysis

Carbidopa is a white, crystalline compound, slightly soluble in water, with a molecular weight of 244.3 . It potently inhibits aromatic amino acid decarboxylase (DDC) and due to its chemical properties, it does not cross the blood-brain barrier .

Mechanism of Action

Carbidopa is an inhibitor of the DDC which inhibits the peripheral metabolism of levodopa . DDC is very important in the biosynthesis of L-tryptophan to serotonin and the modification of L-DOPA to dopamine .

Safety and Hazards

Carbidopa is harmful if swallowed and suspected of damaging the unborn child. It causes damage to organs (Central nervous system) through prolonged or repeated exposure if swallowed. It is also harmful to aquatic life with long-lasting effects .

Future Directions

ND0612, a continuous 24 h/day subcutaneous levodopa-carbidopa (LD/CD) solution, is under review by the FDA with a PDUFA date for the second quarter of 2024 . The data showed that ND0612 led to increased ON time without troublesome dyskinesia and reduced OFF time, when used in combination with oral immediate-release (IR) LD/CD .

properties

IUPAC Name

(2S)-2-hydrazinyl-3-(3-hydroxy-4-phosphonooxyphenyl)-2-methylpropanoic acid;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N2O7P.3H2O/c1-10(12-11,9(14)15)5-6-2-3-8(7(13)4-6)19-20(16,17)18;;;/h2-4,12-13H,5,11H2,1H3,(H,14,15)(H2,16,17,18);3*1H2/t10-;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJXWBQJKYVMAL-KAFJHEIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OP(=O)(O)O)O)(C(=O)O)NN.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)OP(=O)(O)O)O)(C(=O)O)NN.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N2O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbidopa-4'-monophosphate trihydrate

CAS RN

1907686-07-0
Record name Carbidopa-4'-monophosphate trihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1907686070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FOSCARBIDOPA TRIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2SXJ0E40J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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